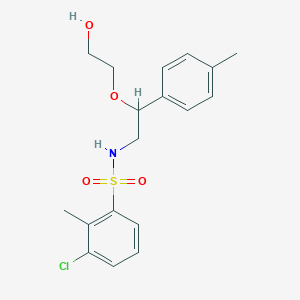

3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives is well-documented. For instance, the paper titled "N‐Chloro‐N‐methoxybenzenesulfonamide: A Chlorinating Reagent" describes the preparation of a chlorinating reagent that can chlorinate a variety of substrates including phenols and aromatic amines. This suggests that the synthesis of the compound may involve a similar chlorination step, possibly using a chlorinating reagent like N-chloro-N-methoxybenzenesulfonamide to introduce the chloro group into the benzenesulfonamide framework.

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonamides can be complex, and their analysis often requires spectral data. The paper on "Sodium N-chloro-p-nitrobenzenesulfonamide (chloramine-N) as a new redox titrant" provides an example of how spectral data, including ultraviolet and infrared spectra, as well as nuclear magnetic resonance (NMR) spectral data, can be used to elucidate the structure of such compounds. This indicates that similar methods could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

Chlorinated benzenesulfonamides can participate in various chemical reactions. The paper "2-[N1-2-pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate: a potent antitumor agent" describes the synthesis of a potent antitumor agent by reacting a chlorambucil with a sulfadiazine derivative. This implies that the compound may also be reactive towards nucleophilic substitution reactions, potentially leading to the formation of various derivatives with biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide are not provided, the papers give a general idea of the properties of related compounds. For example, chlorinated benzenesulfonamides are likely to have distinct UV/Vis absorption characteristics due to their aromatic nature . They may also exhibit solubility in polar solvents and could have varying degrees of stability depending on their substitution pattern and the presence of electron-donating or withdrawing groups.

Scientific Research Applications

Oxidation and Hydroxylation Mechanisms

Research in organometallic chemistry has shown that water-soluble organic compounds can be selectively oxidized by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. These processes involve the stepwise hydroxylation of p-toluenesulfonic acid derivatives to their corresponding alcohols and aldehydes without further oxidation to carboxylic acids. Such mechanisms highlight the potential of specific sulfonamide compounds in facilitating selective oxidation reactions, which could be relevant to understanding the reactivity and applications of "3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide" (Labinger et al., 1993).

Polymerization and Material Functionalization

The synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) through thiol-ene photopolymerization showcases the versatility of sulfonamide compounds in creating functional polymeric materials. These polymers exhibit high solubility in common organic solvents and can be deprotected to yield derivatives with different solubility profiles, indicating the potential for "3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide" in material science and polymer chemistry (Hori et al., 2011).

Catalysis and Selective Oxidation

Chloroperoxidase-catalyzed benzylic hydroxylation of p-methylanisole to 4-methoxybenzyl alcohol demonstrates the role of sulfonamide derivatives in enzymatic catalysis. This specificity suggests that compounds like "3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide" could be explored for their potential in catalyzing specific organic transformations, thereby contributing to the field of green chemistry (Miller et al., 1995).

properties

IUPAC Name |

3-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO4S/c1-13-6-8-15(9-7-13)17(24-11-10-21)12-20-25(22,23)18-5-3-4-16(19)14(18)2/h3-9,17,20-21H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKWJPGEMUMQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)

![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B2558365.png)

![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)